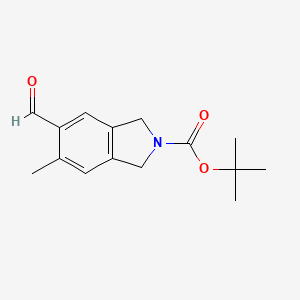

Tert-butyl 5-formyl-6-methylisoindoline-2-carboxylate

Beschreibung

tert-Butyl 5-formyl-6-methylisoindoline-2-carboxylate is a synthetic organic compound featuring an isoindoline core substituted with a formyl group at position 5, a methyl group at position 6, and a tert-butyl ester at position 2. The tert-butyl ester group enhances stability during synthetic processes, while the formyl group provides a reactive site for further functionalization, such as nucleophilic additions or condensations .

Eigenschaften

Molekularformel |

C15H19NO3 |

|---|---|

Molekulargewicht |

261.32 g/mol |

IUPAC-Name |

tert-butyl 5-formyl-6-methyl-1,3-dihydroisoindole-2-carboxylate |

InChI |

InChI=1S/C15H19NO3/c1-10-5-11-7-16(14(18)19-15(2,3)4)8-12(11)6-13(10)9-17/h5-6,9H,7-8H2,1-4H3 |

InChI-Schlüssel |

YPXYLFPFOIFVRW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(CN(C2)C(=O)OC(C)(C)C)C=C1C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of tert-butyl 5-formyl-6-methylisoindoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isoindoline Core: The isoindoline core can be synthesized through a series of reactions, including cyclization and reduction steps.

Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.

Addition of the Methyl Group: The methyl group can be added through alkylation reactions.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Tert-butyl 5-formyl-6-methylisoindoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 5-formyl-6-methylisoindoline-2-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound’s structural features make it a candidate for studying biological processes and interactions at the molecular level.

Industry: The compound can be used in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of tert-butyl 5-formyl-6-methylisoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, making the compound useful in studying enzyme mechanisms and receptor-ligand interactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of tert-butyl 5-formyl-6-methylisoindoline-2-carboxylate with analogous compounds:

*Hypothetical molecular formula and weight based on structural analogs.

Reactivity and Stability

- Formyl vs. Amino Groups: The formyl group in the target compound is electrophilic, facilitating reactions like Schiff base formation, whereas the amino group in tert-butyl 5-aminoisoindoline-2-carboxylate () is nucleophilic, enabling acylation or alkylation .

- tert-Butyl Ester Stability : All compounds share the tert-butyl ester, which resists nucleophilic attack but is cleaved under strong acidic conditions. This contrasts with methyl or ethyl esters, which are more labile in basic environments .

- In contrast, trifluoromethyl groups in Compound 275 () enhance lipophilicity and electron-withdrawing effects, improving receptor binding .

Biologische Aktivität

Tert-butyl 5-formyl-6-methylisoindoline-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.

- Molecular Formula : C13H15NO3

- Molecular Weight : 233.26 g/mol

- CAS Number : 264916-06-5

Synthesis

The synthesis of this compound typically involves the reaction of isoindoline derivatives with tert-butyl esters under controlled conditions. The synthetic pathway often includes key steps such as formylation and subsequent esterification to yield the desired product.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. It has shown promising results against various bacterial strains, particularly gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 μg/mL |

| Escherichia coli | 64 μg/mL |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, particularly in combating resistant strains.

Antioxidant Activity

In vitro assays have demonstrated that this compound exhibits significant antioxidant activity. The compound's ability to scavenge free radicals is attributed to its structural features, which allow it to donate electrons effectively.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various isoindoline derivatives, including this compound. The study reported that this compound displayed low nanomolar inhibition against bacterial DNA gyrase, indicating its mechanism of action may involve targeting bacterial replication processes .

Metabolic Stability Assessment

Research has shown that compounds containing a tert-butyl group often face challenges related to metabolic stability. A comparative analysis indicated that modifying the tert-butyl group in similar compounds could enhance their metabolic stability and bioavailability . This suggests that further optimization of this compound could improve its pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.